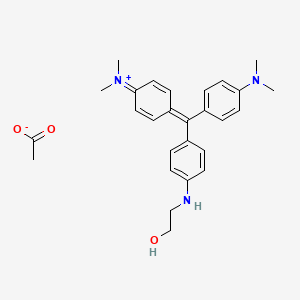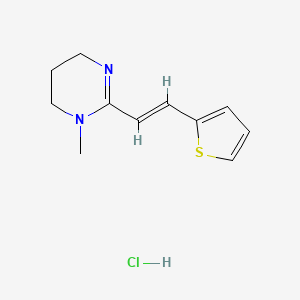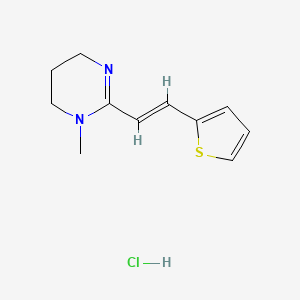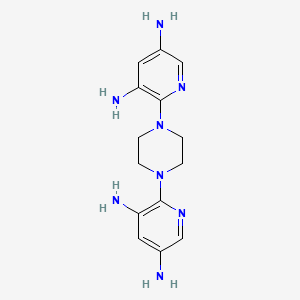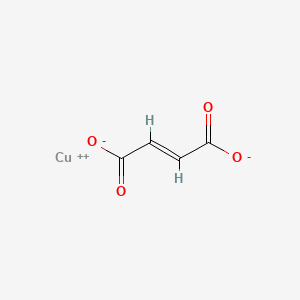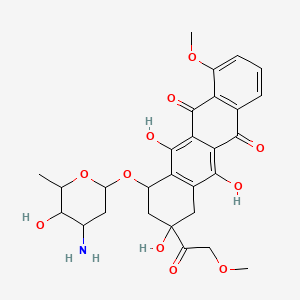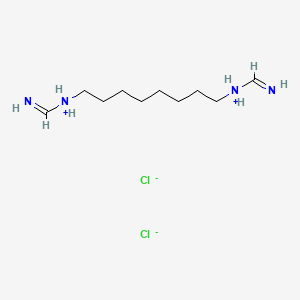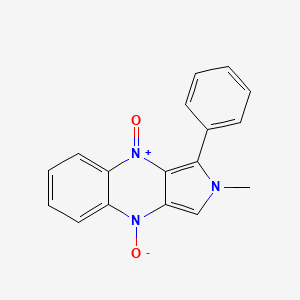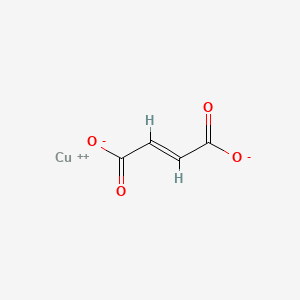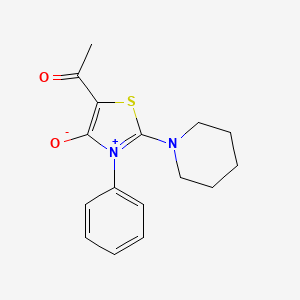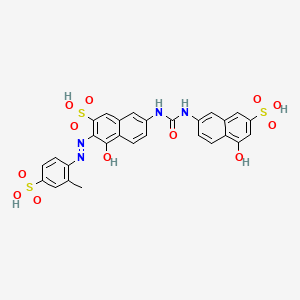
4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 2-methyl-4-sulphophenylamine. This involves treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-naphthoic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulpho groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like sodium dithionite can break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: The sulpho and hydroxyl groups allow the compound to form hydrogen bonds and ionic interactions with proteins and other biomolecules.
Pathways Involved: The azo bond can undergo reversible cleavage under certain conditions, allowing the compound to act as a reservoir for the release of active amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Lacks the additional sulpho and amino groups, resulting in different solubility and dyeing properties.
5-Hydroxy-7-sulpho-2-naphthylamine: A precursor in the synthesis of the target compound, with simpler structure and different applications.
Uniqueness
4-Hydroxy-7-((((5-hydroxy-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its complex structure, which imparts superior dyeing properties, stability, and versatility in various applications compared to simpler analogs.
Propiedades
Número CAS |
73003-84-6 |
|---|---|
Fórmula molecular |
C28H22N4O12S3 |
Peso molecular |
702.7 g/mol |
Nombre IUPAC |
4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H22N4O12S3/c1-14-8-19(45(36,37)38)4-7-23(14)31-32-26-25(47(42,43)44)12-16-10-18(3-6-22(16)27(26)34)30-28(35)29-17-2-5-21-15(9-17)11-20(13-24(21)33)46(39,40)41/h2-13,33-34H,1H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
Clave InChI |
YOWVPESBJWMOAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



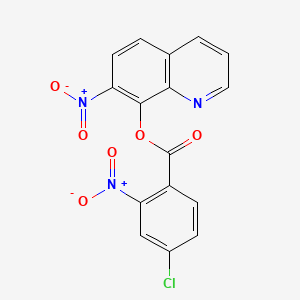
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
